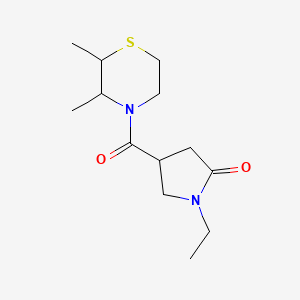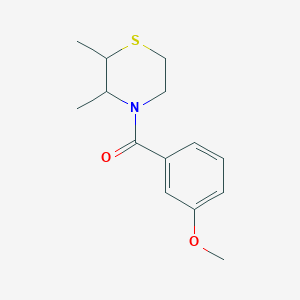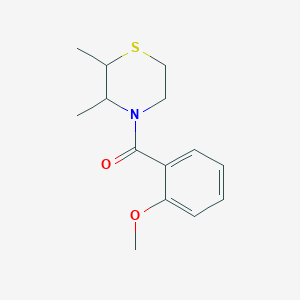
(2,4-Difluorophenyl)-(2,3-dimethylthiomorpholin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Difluorophenyl)-(2,3-dimethylthiomorpholin-4-yl)methanone, also known as Difluoromethylornithine (DFMO), is a synthetic compound that has been extensively studied for its potential use as an anticancer agent. DFMO is a potent inhibitor of the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines, essential compounds for cell growth and proliferation. Inhibition of ODC by DFMO leads to a decrease in polyamine levels, which can result in the inhibition of cell growth and the induction of apoptosis.
Mécanisme D'action
DFMO exerts its anticancer effects by inhibiting the enzyme ODC, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their levels are often elevated in cancer cells. Inhibition of ODC by DFMO leads to a decrease in polyamine levels, which can result in the inhibition of cell growth and the induction of apoptosis.
Biochemical and Physiological Effects
DFMO has been shown to have a variety of biochemical and physiological effects. In addition to its effects on polyamine levels, DFMO has been shown to inhibit the activity of other enzymes involved in cancer cell metabolism, such as S-adenosylmethionine decarboxylase and spermidine synthase. DFMO has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
DFMO has several advantages for use in laboratory experiments. It is a well-characterized compound that is commercially available and relatively inexpensive. DFMO has also been extensively studied, and its mechanism of action is well-understood. However, DFMO has several limitations. It has poor solubility in water, which can make it difficult to administer to cells in culture. DFMO is also rapidly metabolized in vivo, which can limit its effectiveness as an anticancer agent.
Orientations Futures
There are several potential future directions for research on DFMO. One area of interest is the development of more effective formulations of DFMO that can improve its solubility and bioavailability. Another area of interest is the development of combination therapies that can enhance the anticancer effects of DFMO. Finally, there is ongoing research on the use of DFMO as a chemopreventive agent, which could potentially reduce the incidence of certain types of cancer.
Méthodes De Synthèse
DFMO can be synthesized by the reaction of 2,4-difluorobenzoyl chloride with 2,3-dimethylthiomorpholine in the presence of a base such as triethylamine. The resulting product can be purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
DFMO has been extensively studied for its potential use as an anticancer agent. Numerous preclinical studies have shown that DFMO can inhibit the growth of various cancer cell lines, including those of the breast, colon, prostate, and skin. DFMO has also been shown to potentiate the effects of other chemotherapeutic agents, such as cisplatin and doxorubicin.
Propriétés
IUPAC Name |
(2,4-difluorophenyl)-(2,3-dimethylthiomorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NOS/c1-8-9(2)18-6-5-16(8)13(17)11-4-3-10(14)7-12(11)15/h3-4,7-9H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGKQCQOARHHLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(SCCN1C(=O)C2=C(C=C(C=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Difluorophenyl)-(2,3-dimethylthiomorpholin-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7593967.png)
![2,3-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593977.png)
![2,3-dimethyl-N-[(6-methylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593988.png)
![2,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593992.png)
![5-Fluoro-2-[(4-oxoquinolin-1-yl)methyl]benzonitrile](/img/structure/B7593994.png)
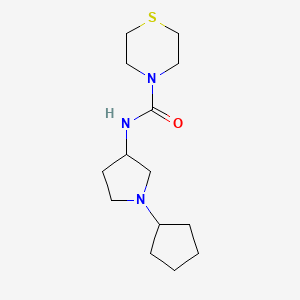
![N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide](/img/structure/B7594007.png)
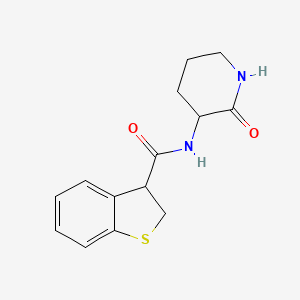
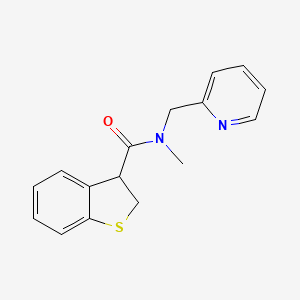
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide](/img/structure/B7594025.png)

